molecular formula C15H24O3 B1257353 Bisacurone CAS No. 120681-81-4

Bisacurone

Cat. No. B1257353
CAS RN: 120681-81-4
M. Wt: 252.35 g/mol
InChI Key: QJOWFYQIUZMPRY-NEBZKDRISA-N
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Description

Bisacurone is a chemical compound with the molecular formula C15H24O3 . It has been isolated from turmeric (Curcuma longa) . In vitro, it has several effects including anti-inflammatory, anti-oxidant, and anti-metastatic properties .


Synthesis Analysis

Bisacurone has been isolated from turmeric extract . The turmeric extract containing 6 µM curcuminoids showed stronger cytoprotective activity than the purified curcuminoids at 6 µM . The structures of additional active compounds were determined as ar-turmerone and bisacurone by NMR and mass spectrometry .


Molecular Structure Analysis

Bisacurone has a molecular formula of C15H24O3 . Its average mass is 252.349 Da and its monoisotopic mass is 252.172546 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

Bisacurone has shown a preventive effect against ethanol-induced hepatocyte injury . It was suggested that there were more active compounds in turmeric in addition to curcuminoids, ar-turmerone, and bisacurone, which contributed to the preventive effect against ethanol-induced hepatocyte injury .


Physical And Chemical Properties Analysis

Bisacurone has a molecular formula of C15H24O3 . Its average mass is 252.349 Da and its monoisotopic mass is 252.172546 Da . It has 4 defined stereocentres .

Scientific Research Applications

Anti-inflammatory and Anti-metastatic Activities

Bisacurone, an active compound in Curcuma longa Linne (Zingiberaceae), exhibits anti-oxidant, anti-inflammatory, and anti-metastatic properties. It significantly inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1), crucial in atherosclerosis and carcinogenesis. Bisacurone also suppresses reactive oxygen species generation and blocks nuclear factor-kappa B translocation, crucial in inflammatory responses. This suggests potential benefits in treating inflammatory diseases and tumor development (Sun et al., 2008).

Protective Effects Against Diabetic Nephropathy

Bisacurone exhibits protective effects against diabetic nephropathy (DN) by reducing hyperglycemia, oxidative stress, inflammation, and apoptosis. It enhances antioxidant defenses and activates the renal Nrf2/Keap1 signaling pathway. Bisacurone's role in reducing inflammatory markers like TNF-α and IL-6 suggests its potential in managing DN-related complications (Yang, Zhang, & Zhang, 2022).

Effects on Hepatic Lipid Accumulation

Bisacurone has been shown to prevent hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis in HepG2 cells and ICR mice. It influences the expression of peroxisome proliferator-activated receptor α and carnitine palmitoyltransferase-1A, suggesting its potential as a food factor for preventing hepatic lipid disorders (Ashida, Tian, Kitakaze, & Yamashita, 2020).

Bone Fracture Healing in Osteoporotic Conditions

Bisacurone improves bone quality and accelerates fracture healing in osteoporotic conditions. It significantly alters bone turnover markers and reduces inflammatory cytokines, thereby offering a therapeutic approach for fracture management in arthritic conditions (Li et al., 2022).

Hepatoprotective Effects

Bisacurone demonstrates hepatoprotective effects against acute ethanol-induced liver injury in mice. It reduces oxidative stress and inflammatory cytokines in hepatic tissues, suggesting its potential in mitigating liver injury caused by substances like ethanol (Uchio et al., 2017).

Mechanism of Action

Bisacurone inhibits the adhesion of inflammatory monocytes or cancer cells to endothelial cells through the down-regulation of VCAM-1 expression .

Future Directions

While various medicinal properties of turmeric have long been known, scientific reports on its prevention and alleviation of alcohol hangover are scarce . More research is needed to fully understand the potential of Bisacurone and its effects.

properties

IUPAC Name

(6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWFYQIUZMPRY-NEBZKDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336136
Record name Bisacurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisacurone

CAS RN

120681-81-4
Record name Bisacurone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120681814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisacurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISACURONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA836UFA35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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